Dai-tunicamine
Dai-tunicamine
Brand Name:
Vulcanchem
CAS No.:
142010-67-1
VCID:
VC0122512
InChI:
InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3
SMILES:
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C
Molecular Formula:
C20H32O10
Molecular Weight:
432.5 g/mol
Dai-tunicamine
CAS No.: 142010-67-1
Main Products
VCID: VC0122512
Molecular Formula: C20H32O10
Molecular Weight: 432.5 g/mol
CAS No. | 142010-67-1 |
---|---|
Product Name | Dai-tunicamine |
Molecular Formula | C20H32O10 |
Molecular Weight | 432.5 g/mol |
IUPAC Name | 5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Standard InChI | InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |
Standard InChIKey | DCBBUGKPMCTVKE-UHFFFAOYSA-N |
SMILES | CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Canonical SMILES | CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Synonyms | 5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |
PubChem Compound | 3083348 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume